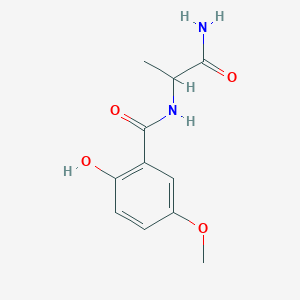![molecular formula C13H19NO3 B7559630 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid](/img/structure/B7559630.png)
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid, also known as PMPA, is a chemical compound that has been extensively studied for its potential use in antiviral therapy. PMPA is a nucleotide analogue, which means that it mimics the structure of natural nucleotides and can interfere with viral replication.
Wirkmechanismus
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid is a nucleotide analogue that mimics the structure of natural nucleotides. When this compound is incorporated into viral DNA, it terminates the chain elongation process, thereby inhibiting viral replication. This compound can also inhibit the reverse transcriptase enzyme by competing with natural nucleotides for incorporation into viral DNA.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity for viral enzymes. This compound is rapidly taken up by cells and converted to its active form, this compound diphosphate. This compound diphosphate has a long half-life and can accumulate in cells, providing prolonged antiviral activity.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has several advantages for lab experiments. It has low toxicity and high selectivity for viral enzymes, making it a promising candidate for antiviral therapy. However, this compound has some limitations, such as its low solubility in water and its susceptibility to degradation in acidic conditions.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the optimization of this compound derivatives that have improved antiviral activity and pharmacokinetic properties. Additionally, further studies are needed to investigate the potential use of this compound in combination therapy with other antiviral agents.
Synthesemethoden
The synthesis of 2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid involves several steps. The first step is the protection of the carboxylic acid group with a tert-butyldimethylsilyl (TBDMS) group. The second step is the coupling of the protected carboxylic acid with 4-(propan-2-yloxy)benzylamine using a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The third step is the debenzylation of the intermediate product using palladium on carbon (Pd/C) in the presence of hydrogen gas. The final step is the deprotection of the TBDMS group using tetrabutylammonium fluoride (TBAF).
Wissenschaftliche Forschungsanwendungen
2-[(4-Propan-2-yloxyphenyl)methylamino]propanoic acid has been extensively studied for its potential use in antiviral therapy, particularly in the treatment of HIV and hepatitis B virus (HBV) infections. This compound can inhibit the reverse transcriptase enzyme, which is essential for viral replication. This compound has also been shown to have activity against other viruses such as herpes simplex virus (HSV) and human papillomavirus (HPV).
Eigenschaften
IUPAC Name |
2-[(4-propan-2-yloxyphenyl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-6-4-11(5-7-12)8-14-10(3)13(15)16/h4-7,9-10,14H,8H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUFKXBKHKKFKOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CNC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

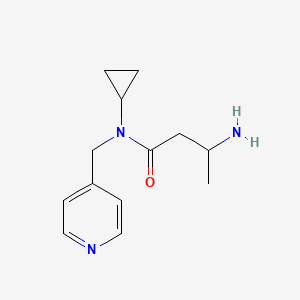
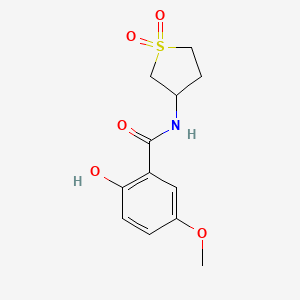

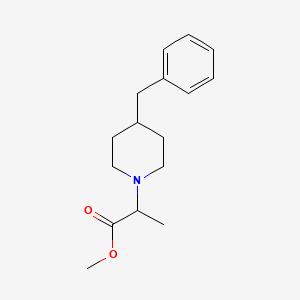
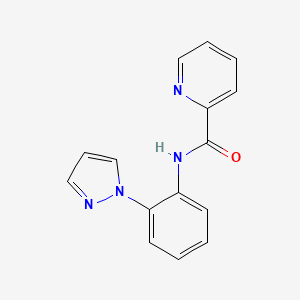
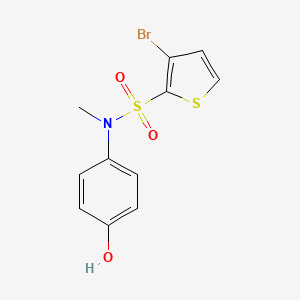
![N-[(4-hydroxyphenyl)methyl]-N,2-dimethylpyrazole-3-carboxamide](/img/structure/B7559586.png)
![2-Methyl-3-[methyl-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]propanenitrile](/img/structure/B7559594.png)
![N-[1-(2-fluorophenyl)ethyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7559606.png)
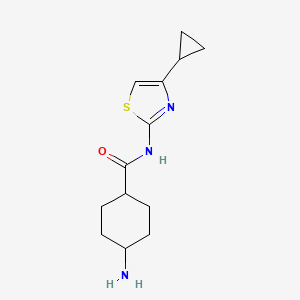
![N-[2-(dimethylamino)-2-oxoethyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7559625.png)

![N-[3-(difluoromethoxy)phenyl]-4-methyl-2-phenylpiperazine-1-carboxamide](/img/structure/B7559639.png)
